molecular formula C13H10FNO3 B6368189 MFCD18312385 CAS No. 1261958-17-1

MFCD18312385

Cat. No.: B6368189
CAS No.: 1261958-17-1
M. Wt: 247.22 g/mol
InChI Key: LMVSXOXPGPKISZ-UHFFFAOYSA-N
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Description

MFCD18312385 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. Such compounds are frequently explored for their bioactivity, particularly in kinase inhibition and antimicrobial applications. This analysis focuses on structurally analogous compounds to infer properties and applications of MFCD18312384.

Properties

IUPAC Name

methyl 4-fluoro-3-(2-oxo-1H-pyridin-4-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)9-2-3-11(14)10(6-9)8-4-5-15-12(16)7-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVSXOXPGPKISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683082
Record name Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-17-1
Record name Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzoic acid and 2-oxo-1,2-dihydropyridine.

    Esterification: The 4-fluorobenzoic acid undergoes esterification with methanol in the presence of a catalyst, such as sulfuric acid, to form methyl 4-fluorobenzoate.

    Condensation Reaction: The methyl 4-fluorobenzoate is then subjected to a condensation reaction with 2-oxo-1,2-dihydropyridine in the presence of a base, such as sodium hydroxide, to yield the final product, Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate.

Industrial Production Methods

The industrial production of Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate involves large-scale synthesis using automated reactors and optimized reaction conditions. The process ensures high yield and purity of the final product. Key steps include:

    Automated Esterification: The esterification reaction is carried out in large reactors with precise control over temperature and reaction time.

    Continuous Condensation: The condensation reaction is performed in a continuous flow reactor to ensure consistent product quality and high throughput.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide or ammonia.

Major Products

    Oxidation Products: Carboxylic acids and ketones.

    Reduction Products: Alcohols and amines.

    Substitution Products: Hydroxylated or aminated derivatives.

Scientific Research Applications

Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Compound 1: CAS 918538-05-3 (MDL: MFCD11044885)

  • Molecular Formula : C₆H₃Cl₂N₃
  • Molecular Weight : 188.01 g/mol
  • Key Properties :
    • Chlorine substituents enhance electrophilic reactivity and membrane permeability.
    • High hydrogen bond acceptor count (N=3), contributing to moderate aqueous solubility (Log S: -2.99) .

Compound 2: CAS 1260385-57-6 (MDL: MFCD18380871)

  • Molecular Formula : C₈H₅N₃
  • Molecular Weight : 143.15 g/mol
  • Key Properties :
    • Aromatic nitrogen atoms (9 aromatic heavy atoms) improve π-π stacking interactions, relevant to protein binding.
    • Lower molecular weight compared to Compound 1 enhances GI absorption (Bioavailability Score: 0.55) .

Compound 3: CAS 1761-61-1 (MDL: MFCD00003330)

  • Molecular Formula : C₇H₅BrO₂
  • Molecular Weight : 201.02 g/mol
  • Key Properties :
    • Bromine substituent increases lipophilicity (Log Po/w: 2.15), favoring blood-brain barrier penetration .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Property MFCD18312385 (Inferred) CAS 918538-05-3 CAS 1260385-57-6 CAS 1761-61-1
Molecular Formula Likely CₓHᵧN₃Clₐ C₆H₃Cl₂N₃ C₈H₅N₃ C₇H₅BrO₂
Molecular Weight (g/mol) ~160–200 188.01 143.15 201.02
Log S (ESOL) Moderate (-2.5 to -3.0) -2.99 Not reported -2.47
Hydrogen Bond Acceptors 3–4 3 3 2
Bioavailability Score ~0.55 0.55 0.55 0.55

Table 2: Functional Group Impact on Properties

Compound Key Substituents Effect on Properties
CAS 918538-05-3 Dichloro groups ↑ Reactivity in SNAr reactions; ↓ solubility
CAS 1260385-57-6 Pyridine-like N atoms ↑ Binding affinity to kinase ATP pockets
CAS 1761-61-1 Bromine atom ↑ Lipophilicity; ↑ P-gp substrate potential

Discussion of Research Findings

  • Structural Similarities : this compound likely shares a pyrrolo-triazine core with Compounds 1 and 2, as evidenced by their nitrogen-rich frameworks. Chlorine or bromine substituents (as in Compounds 1 and 3) could modulate its electronic and steric properties .
  • Synthetic Accessibility : Compounds with simpler structures (e.g., CAS 1260385-57-6) exhibit higher synthetic accessibility scores (2.07 vs. 1.64 for complex derivatives), guiding scalable synthesis routes .

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